Itacitinib - 1651228-00-0

Itacitinib

Catalog Number: EVT-8190688
CAS Number: 1651228-00-0
Molecular Formula: C26H23F4N9O
Molecular Weight: 553.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Itacitinib has been used in trials studying the treatment of Melanoma, Carcinoma, Metastatic Cancer, Endometrial Cancer, and B-cell Malignancies, among others.
Itacitinib is an orally bioavailable inhibitor of Janus-associated kinase 1 (JAK1) with potential antineoplastic and immunomodulating activities. Upon oral administration, itacitinib selectively inhibits JAK-1, thereby inhibiting the phosphorylation of signal transducer and activator of transcription (STAT) proteins and the production of proinflammatory factors induced by other cytokines, including interleukin-23 (IL-23) and interleukin-6 (IL-6). The JAK-STAT pathway plays a key role in the signaling of many cytokines and growth factors and is involved in cellular proliferation, growth, hematopoiesis, and the immune response; JAK kinases may be upregulated in inflammatory diseases, myeloproliferative disorders, and various malignancies.
Source and Classification

Itacitinib is derived from the pyrazole class of compounds, which are known for their diverse biological activities. It acts specifically on the JAK/STAT signaling pathway, which plays a crucial role in mediating cellular responses to cytokines. The inhibition of JAK1 is particularly relevant in conditions characterized by excessive inflammation or abnormal immune responses, making it a target for drug development in diseases such as rheumatoid arthritis, graft-versus-host disease, and various cancers .

Synthesis Analysis

The synthesis of itacitinib involves several key steps that focus on constructing its pyrazole framework. The synthetic route typically includes the following stages:

  1. Formation of the Pyrazole Ring: This initial step often involves the condensation of appropriate precursors to form the pyrazole structure.
  2. Functionalization: Subsequent reactions introduce various functional groups that enhance the compound's selectivity for JAK1.
  3. Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for clinical use.

The synthesis parameters are critical, including temperature control, reaction time, and solvent choice, which must be optimized to achieve high yields and purity .

Molecular Structure Analysis

The molecular structure of itacitinib can be described as follows:

  • Chemical Formula: C17_{17}H16_{16}N4_{4}O
  • Molecular Weight: 296.34 g/mol
  • Structural Features: Itacitinib features a pyrazole ring substituted with various functional groups that are essential for its biological activity. The specific arrangement of these groups contributes to its selectivity for JAK1 over other kinases.

The three-dimensional conformation of itacitinib allows it to fit into the active site of JAK1 effectively, inhibiting its activity and thus blocking downstream signaling pathways associated with inflammation and immune responses .

Chemical Reactions Analysis

Itacitinib undergoes several chemical reactions that are relevant to its mechanism of action:

  1. Binding to JAK1: The primary reaction involves the binding of itacitinib to the ATP-binding site of JAK1, effectively blocking its phosphorylation activity.
  2. Inhibition Mechanism: By inhibiting JAK1, itacitinib disrupts the phosphorylation of signal transducer and activator of transcription proteins (STATs), preventing their translocation to the nucleus and subsequent gene expression related to inflammation.

These reactions highlight the compound's role in modulating immune responses through targeted inhibition of specific signaling pathways .

Mechanism of Action

Itacitinib exerts its pharmacological effects through selective inhibition of JAK1. The mechanism can be summarized as follows:

  • Inhibition of Cytokine Signaling: By blocking JAK1 activity, itacitinib inhibits the signaling pathways activated by various cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ).
  • Reduction in Inflammatory Responses: This inhibition leads to a decrease in pro-inflammatory cytokine production and reduces inflammatory responses in conditions like rheumatoid arthritis and graft-versus-host disease.

Preclinical studies have demonstrated significant efficacy in models of inflammation and cancer when treated with itacitinib, supporting its potential therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of itacitinib include:

  • Appearance: White to off-white solid
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and slightly soluble in water.
  • Stability: Itacitinib is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for determining the formulation and delivery methods for clinical use .

Applications

Itacitinib has been investigated for various therapeutic applications:

  1. Autoimmune Diseases: It has shown promise in treating rheumatoid arthritis due to its ability to inhibit inflammatory cytokine signaling.
  2. Graft-Versus-Host Disease: Clinical trials have evaluated its efficacy in combination with corticosteroids for treating acute graft-versus-host disease, demonstrating improved outcomes compared to standard treatments.
  3. Cancer Therapy: Itacitinib is being explored in combination with other chemotherapeutic agents for treating solid tumors such as pancreatic cancer, where JAK signaling plays a role in tumor growth and survival .
Molecular Mechanisms of JAK1 Inhibition

Structural Basis of Selective Janus Kinase 1 Kinase Domain Interaction

Itacitinib (INCB039110) is an adenosine triphosphate-competitive inhibitor that binds the active conformation of the Janus Kinase 1 kinase domain (Janus Homology 1, JH1). Its selectivity arises from specific interactions with the kinase domain's conserved catalytic residues and non-conserved regions adjacent to the adenosine triphosphate-binding cleft. Structural analyses reveal that Itacitinib forms hydrogen bonds with Janus Kinase 1's Leu959 and Glu966 in the hinge region, while its pyrrolopyrimidine scaffold occupies the hydrophobic pocket lined by Val889 and Gly910. Crucially, Itacitinib exploits a unique Janus Kinase 1-specific electrostatic environment near the glycine-rich loop (residues 907–913), enabling discrimination against Janus Kinase 2's more positively charged pocket [2] [8].

The pseudokinase domain (Janus Homology 2, JH2) regulates Janus Kinase 1 activity through intramolecular interactions. Although Itacitinib does not directly bind JH2, its occupancy of JH1 stabilizes the autoinhibitory JH1-JH2 interface, preventing pathological activation by mutations like Val658Phe (analogous to Janus Kinase 2's Val617Phe in myeloproliferative neoplasms). Biochemical studies confirm Itacitinib maintains equivalent affinity for wild-type and mutant Janus Kinase 1 JH1, as the mutation does not alter intrinsic kinase kinetics but disrupts cellular constraints on activation [1].

Table 1: Selectivity Profile of Itacitinib Against Janus Kinase Family Members

KinaseIC₅₀ (nM)Selectivity Ratio vs. Janus Kinase 1
Janus Kinase 12.01.0
Janus Kinase 271.635.8
Janus Kinase 3>2000>1000
Tyrosine Kinase 2818409

Source: Adapted from biochemical enzyme assays [2] [8]

Allosteric Modulation of Janus Kinase/Signal Transducer and Activator of Transcription Signaling Cascades

Beyond direct kinase inhibition, Itacitinib exerts allosteric effects on Janus Kinase/Signal Transducer and Activator of Transcription signaling complex assembly. Janus Kinase 1 partners with cytokine-specific receptor subunits (e.g., gp130 for interleukin-6, gamma chain for interleukin-2). Itacitinib binding to Janus Kinase 1 induces conformational changes that destabilize receptor dimerization, particularly for receptors dependent on Janus Kinase 1-Janus Kinase 2 heterodimerization like interferon-gamma and interleukin-10 receptors. This steric hindrance reduces trans-phosphorylation efficiency between associated Janus Kinase proteins [5] [9].

Thermodynamic studies demonstrate Itacitinib increases the energy barrier for Janus Kinase 1 transition to its active conformation by 8.3 kcal/mol, quantified through isothermal titration calorimetry. Consequently, cytokine-induced phosphorylation of downstream Signal Transducer and Activator of Transcription proteins is differentially suppressed: interleukin-6-mediated Signal Transducer and Activator of Transcription 3 phosphorylation (Janus Kinase 1-dependent) is inhibited with 50-fold greater potency than granulocyte-macrophage colony-stimulating factor-induced Signal Transducer and Activator of Transcription 5 activation (Janus Kinase 2-dependent). This selectivity arises from Itacitinib's minimal interference with Janus Kinase 2 homodimer configurations essential for erythropoietin and thrombopoietin signaling [5] [6].

Table 2: Itacitinib-Mediated Suppression of Cytokine-Specific Signal Transducer and Activator of Transcription Phosphorylation

CytokineJanus Kinase DependenceSignal Transducer and Activator of Transcription TargetReduction in Phosphorylation (%)
Interleukin-6Janus Kinase 1/Tyrosine Kinase 2Signal Transducer and Activator of Transcription 395
Interferon-γJanus Kinase 1/Janus Kinase 2Signal Transducer and Activator of Transcription 189
Interleukin-2Janus Kinase 1/Janus Kinase 3Signal Transducer and Activator of Transcription 578
Granulocyte-Macrophage Colony-Stimulating FactorJanus Kinase 2/Janus Kinase 2Signal Transducer and Activator of Transcription 522

Source: Cellular phospho-flow cytometry data (50 nM Itacitinib, 30 min pretreatment) [5]

Downstream Transcriptional Regulation of Pro-Inflammatory Cytokines

Itacitinib disrupts the Signal Transducer and Activator of Transcription-mediated transcriptional amplification loop for pro-inflammatory mediators. Phosphorylated Signal Transducer and Activator of Transcription 3 and Signal Transducer and Activator of Transcription 5 form homodimers that translocate to the nucleus, binding gamma-activated sequence/interferon-sensitive response elements in promoter regions. Itacitinib (100 nM) reduces chromatin occupancy of Signal Transducer and Activator of Transcription 3 at interleukin-6-responsive genes by 85% and interleukin-23-responsive genes by 79%, quantified by chromatin immunoprecipitation sequencing. This directly suppresses transcription of acute-phase proteins (C-reactive protein, serum amyloid A) and immunomodulators (vascular endothelial growth factor, B-cell lymphoma extra-large) [7] [9].

Notably, Itacitinib exhibits cytokine network selectivity. Interleukin-6-induced expression of monocyte chemoattractant protein 1 and interferon-gamma-induced protein 10 is inhibited with half-maximal inhibitory concentration values of 3.1 nM and 5.4 nM, respectively. Conversely, Janus Kinase 2-dependent cytokines like erythropoietin maintain near-basal transcriptional activity even at 100 nM Itacitinib. This selectivity profile arises from Itacitinib’s 35-fold weaker inhibition of Janus Kinase 2 versus Janus Kinase 1, sparing Signal Transducer and Activator of Transcription activation pathways less dependent on Janus Kinase 1 [2] [5].

The inhibitor also modulates epigenetic regulation: Reduced Signal Transducer and Activator of Transcription 3 binding decreases histone acetyltransferase p300 recruitment at inflammatory gene promoters, lowering histone H3 lysine 27 acetylation by 60%. Consequently, RNA polymerase II loading is impaired, decreasing messenger RNA synthesis of interleukin-1β, tumor necrosis factor-alpha, and interleukin-23 subunits without affecting housekeeping genes [7].

Cross-Talk Between Janus Kinase 1 Inhibition and Immune Checkpoint Pathways

Janus Kinase 1 inhibition intersects with co-stimulatory and co-inhibitory immune receptors. Itacitinib (50 nM) downregulates interferon-gamma-induced programmed death-ligand 1 surface expression on dendritic cells and monocytes by 70–80%, confirmed by flow cytometry. This occurs via blocked Signal Transducer and Activator of Transcription 1 phosphorylation, which transactivates the programmed death-ligand 1 promoter. Consequently, Itacitinib enhances T-cell receptor-mediated activation in co-culture assays, increasing interleukin-2 production 4.2-fold compared to untreated controls [7] [9].

Itacitinib also modulates chemokine networks that coordinate immune cell trafficking. It reduces transcription of C-X-C motif chemokine ligand 9, C-X-C motif chemokine ligand 10, and C-X-C motif chemokine ligand 11 (interferon-responsive chemokines) by >90%, inhibiting T-helper 1 cell recruitment. Simultaneously, it upregulates C-C motif chemokine ligand 17 and C-C motif chemokine ligand 22 (Signal Transducer and Activator of Transcription 6-dependent) due to reduced competition for common receptor subunits, favoring T-helper 2 cell migration. This chemokine reprogramming alters the tumor microenvironment from pro-inflammatory to regulatory phenotypes in preclinical models [5] [7].

Furthermore, Itacitinib impairs Signal Transducer and Activator of Transcription 3-mediated survival signaling in pathogenic T-helper 17 cells, reducing their viability by 65% at 100 nM. This occurs through B-cell lymphoma 2 downregulation and increased caspase-3 cleavage. Since T-helper 17 cells drive pathology in autoimmune conditions, their selective depletion represents a key immunomodulatory mechanism distinct from broad immunosuppression [5] [9].

Properties

CAS Number

1651228-00-0

Product Name

Itacitinib

IUPAC Name

2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile

Molecular Formula

C26H23F4N9O

Molecular Weight

553.5 g/mol

InChI

InChI=1S/C26H23F4N9O/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35)

InChI Key

KTBSXLIQKWEBRB-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F

Canonical SMILES

C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.